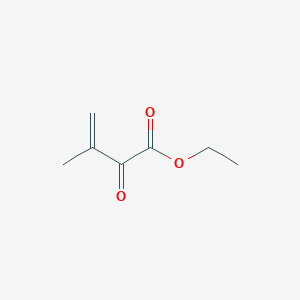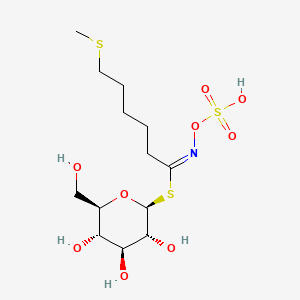
Ethyl 3-methyl-2-oxo-3-butenoate
Descripción general
Descripción
Ethyl 3-methyl-2-oxo-3-butenoate, also known as ethyl acetoacetate, is a versatile organic compound that is widely used in chemical synthesis. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl acetoacetate is commonly used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 3-methyl-2-oxo-3-butenoate is utilized as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process represents a significant advancement in the synthesis of tetrahydropyridines due to its efficiency and selectivity (Zhu, Lan, & Kwon, 2003).
Selective Gamma Substitution Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a derivative, demonstrates selective reactivity at carbon 4 when treated with Lewis acid and various carbonyl compounds. This specificity in gamma substitution of an α,β-unsaturated ester underlines the compound's versatility in synthetic chemistry applications (Albaugh-Robertson & Katzenellenbogen, 1982).
Coumarin Syntheses via Pechmann Condensation In the field of organic synthesis, butyl-3-methylimidazolium chloroaluminate ionic liquid, a related compound, serves as a solvent and Lewis acid catalyst in the Pechmann condensation with phenols. This method is noted for its efficiency in synthesizing coumarins under ambient conditions, showcasing the utility of ethyl acetoacetate derivatives in facilitating rapid and efficient reaction pathways (Potdar, Mohile, & Salunkhe, 2001).
Formation of ω-Substituted Esters Ethyl 2-oxo-1-cyclohexanecarboxylate, through photochemical reactions in alcoholic solutions, leads to the formation of ω-substituted esters, indicating the potential for diverse chemical transformations and applications in the synthesis of complex organic molecules (Tokuda, Watanabe, & Itoh, 1978).
Propiedades
IUPAC Name |
ethyl 3-methyl-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMDLANOLUIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470351 | |
| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-2-oxobut-3-enoate | |
CAS RN |
50331-71-0 | |
| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL](/img/structure/B1624294.png)



![2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1624301.png)

![{[4-(Thiolanylmethyl)phenyl]methyl}thiolane, chloride, chloride](/img/structure/B1624303.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}glycine](/img/structure/B1624305.png)



